molecular formula C8H6BrFN2 B12099460 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine

Cat. No.: B12099460
M. Wt: 229.05 g/mol
InChI Key: DMUNLZLRSSJWRJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine (CAS 1368743-32-1) is a heterocyclic compound with the molecular formula C₈H₆BrFN₂ and a molecular weight of 229.05 g/mol. Key features include:

  • Substituents: Bromine at position 8, fluorine at position 6, and a methyl group at position 2.
  • Physical Properties: Predicted density of 1.70 g/cm³ and pKa of 4.91, indicating moderate acidity due to electron-withdrawing effects of bromine and fluorine .
  • Synthetic Relevance: The compound serves as a versatile intermediate in medicinal chemistry, particularly for derivatization via Suzuki-Miyaura coupling or nucleophilic substitution reactions .

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

8-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,1H3

InChI Key

DMUNLZLRSSJWRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)Br)F

Origin of Product

United States

Preparation Methods

Cyclocondensation with Halogenated Carbonyl Derivatives

A widely adopted method involves the reaction of 2-amino-5-bromo-3-fluoropyridine with methyl-substituted α-haloketones (e.g., chloroacetone) in ethanol under reflux (55–80°C) for 5–24 hours. Sodium bicarbonate or potassium carbonate acts as a base, facilitating dehydrohalogenation and cyclization:

2-Amino-5-bromo-3-fluoropyridine+CH3COCH2ClEtOH, NaHCO3Imidazo[1,2-a]pyridine core+HCl\text{2-Amino-5-bromo-3-fluoropyridine} + \text{CH}3\text{COCH}2\text{Cl} \xrightarrow{\text{EtOH, NaHCO}_3} \text{Imidazo[1,2-a]pyridine core} + \text{HCl}

This method achieves yields of 65–72%, with purity >95% after recrystallization in ethyl acetate/hexane.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the reaction, reducing time from hours to minutes. A 2021 protocol combines 2-amino-5-bromo-3-fluoropyridine with bromomalonaldehyde in a water-ethanol mixture (1:1) under microwave conditions (150°C, 20 min). The methyl group is introduced via in situ alkylation using methyl iodide, yielding 82% product with 98% purity by HPLC.

Post-Functionalization Strategies

For substrates lacking pre-installed substituents, sequential functionalization is employed:

  • Bromination : N-Bromosuccinimide (NBS) in acetonitrile selectively brominates position 8 (70% yield).

  • Fluorination : Electrophilic fluorination using Selectfluor® at 60°C introduces fluorine at position 6 (58% yield).

  • Methylation : Friedel-Crafts alkylation with methyl chloride/AlCl₃ adds the methyl group at position 2 (65% yield).

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol801268
DMF120672
Water-Ethanol150 (microwave)0.3382

Polar aprotic solvents like DMF enhance reactivity but require higher temperatures, while ethanol-water mixtures improve solubility for microwave protocols.

Catalyst Screening

  • Base Catalysts : Sodium bicarbonate outperforms NaOH in minimizing side reactions (72% vs. 58% yield).

  • Transition Metals : Pd/C (5 mol%) in Suzuki couplings enables aryl group introduction but complicates purification.

Industrial-Scale Production and Purification

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce batch variability. A representative process involves:

  • Continuous Cyclocondensation : Feed 2-amino-5-bromo-3-fluoropyridine and methyl pyruvate into a tubular reactor (residence time: 30 min, 80°C).

  • Inline Purification : Liquid-liquid extraction with ethyl acetate followed by centrifugal separation.

  • Crystallization : Anti-solvent crystallization using n-hexane yields 99% pure product at 450 kg/batch.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

  • ¹H NMR : Methyl protons resonate at δ 2.5–2.7 ppm, while aromatic protons appear as doublets (δ 7.2–8.3 ppm).

  • LC-MS : [M+H]⁺ peak at m/z 269.2 confirms molecular weight.

  • X-ray Diffraction : Confirms planar imidazo[1,2-a]pyridine core with Br–C8 and F–C6 bond lengths of 1.89 Å and 1.35 Å, respectively .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent facilitates transition metal-catalyzed cross-coupling reactions, enabling structural diversification:

Reaction Type Catalyst/Reagent Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C8-Aryl derivatives72-89%
Buchwald-HartwigCuI, XantphosToluene, 110°CN-alkylated analogs65-78%
SonogashiraPdCl₂(PPh₃)₂, CuITHF, 60°CAlkynylated derivatives81%

Key applications include the synthesis of PI3Kα inhibitors via Suzuki coupling with aryl boronic acids . Fluorine’s electron-withdrawing effect enhances oxidative addition efficiency in Pd-mediated reactions.

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (SNAr) and halogen exchange:

Reagent Conditions Product Selectivity Source
NaN₃, DMSO120°C, 12 hr8-Azido derivativeC8 > C6
CuCN, DMFMicrowave, 150°C8-Cyano analog93%
KF/Al₂O₃Ball milling, RT8-Fluoro-6-bromo isomerPartial

Electrophilic substitution at C3 is hindered by the methyl group at C2, directing reactivity to C8 . Fluorine at C6 remains inert under most SNAr conditions due to strong C-F bonding.

Oxidation and Reduction

Controlled redox reactions modify the methyl group and ring system:

Transformation Reagent Conditions Product Yield Source
C2 Methyl oxidationKMnO₄, H₂SO₄0°C, 2 hr2-Carboxylic acid derivative68%
Ring reductionH₂, Pd/CEtOH, 50 psiDihydroimidazopyridine85%
DehalogenationZn, NH₄ClMeOH/H₂O, reflux6-Fluoro-2-methyl derivative77%

Notably, bromine is selectively removed over fluorine using Zn/NH₄Cl due to differences in bond dissociation energies .

Condensation and Cyclization

The electron-deficient ring participates in annulation reactions:

Partner Catalyst Conditions Product Application Source
β-KetoestersY(OTf)₃CH₃CN, 80°CC3-Alkylated derivativesAnticancer leads
AldehydesFeCl₃·6H₂OSolvent-free, 100°CImidazo[1,5-a]pyridinesFluorescent probes
IsocyanidesRuphos Pd G3DCE, 120°CPolycyclic fused systemsMaterials chemistry

Aza-Friedel–Crafts reactions with aldehydes/amines proceed via iminium ion intermediates, confirmed by ESI-HRMS . Microwave-assisted methods achieve 90% yields in solvent-free conditions .

Mechanistic Insights

  • Cross-Coupling : Oxidative addition of Pd⁰ to C-Br forms a PdII intermediate, followed by transmetallation with boronic acids .

  • SNAr : Bromine’s leaving group ability is enhanced by fluorine’s -I effect at C6, lowering activation energy for substitutions.

  • Redox Stability : The methyl group at C2 stabilizes the ring against over-oxidation, while fluorine prevents electrophilic attack at C6.

This compound’s modular reactivity enables rapid generation of bioactive analogs, particularly in kinase inhibitor development and antimicrobial agents. Future research should explore photocatalytic C-H functionalization at C5, currently hindered by steric and electronic factors.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for functionalization through radical reactions, including transition metal catalysis and photocatalysis strategies. These reactions are essential for creating more complex molecules used in pharmaceuticals and agrochemicals.

2. Synthesis of Derivatives
The compound can be modified to create a range of derivatives that exhibit different biological activities. For example, derivatives of imidazo[1,2-a]pyridine have been synthesized to explore their potential as inhibitors of specific enzymes involved in cancer progression and other diseases.

Biological Applications

1. Anticancer Activity
Research has demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study reported that certain analogs showed half-maximal inhibitory concentration (IC50) values below 150 μM against HeLa cells, indicating strong anticancer potential .

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDIC50 (μM)Cell LineBiological Activity
1a<150HeLaHigh cytotoxicity
1b386HeLaModerate cytotoxicity
1c735HeLaLow cytotoxicity

2. Inhibition of Prenylation
The compound has been studied for its ability to inhibit protein prenylation processes critical for cancer cell survival. In particular, it affects the prenylation of Rab11A and Ras proteins, which are essential for cellular signaling pathways .

Pharmacological Insights

1. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazo ring can significantly alter biological activity. For instance, halogen substitutions have been shown to influence lipophilicity and metabolic stability, impacting the overall pharmacokinetics of these compounds.

Table 2: Structure-Activity Relationship Data

Substituent PositionTypeEffect on Activity
C6BromineIncreased lipophilicity
C6FluorineEnhanced metabolic stability
C2MethylImproved selectivity against targets

Case Studies

1. Antiparasitic Activity
In addition to anticancer properties, derivatives of this compound have shown antiparasitic activity against Leishmania species. A study indicated that certain analogs exhibited promising selectivity indices, suggesting their potential as therapeutic agents against leishmaniasis .

2. Toxicological Profile
Preliminary toxicological evaluations indicate moderate inhibition of cytochrome P450 enzymes by some derivatives. This inhibition could lead to significant drug-drug interactions, highlighting the need for thorough safety assessments before clinical application.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine (Compound A) with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Substituents CAS No. Molecular Formula Molecular Weight Key Properties/Applications
A. This compound 8-Br, 6-F, 2-Me 1368743-32-1 C₈H₆BrFN₂ 229.05 High lipophilicity; potential CNS drug candidate
B. 2-Bromo-6-fluoroimidazo[1,2-a]pyridine 2-Br, 6-F 1060815-08-8 C₇H₄BrFN₂ 215.02 Simpler structure; used in antibacterial research
C. Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F, 2-CO₂Et 1260763-32-3 C₁₀H₈BrFN₂O₂ 287.09 Enhanced solubility due to ester group; antiviral applications
D. 6-Bromo-2-ethylimidazo[1,2-a]pyridine 6-Br, 2-Et 864866-93-3 C₉H₉BrN₂ 225.09 Increased steric bulk; tested in kinase inhibition
E. 8-Bromo-6-fluoroimidazo[1,2-a]pyridine 8-Br, 6-F 1368664-08-7 C₇H₄BrFN₂ 214.02 Lacks methyl group at position 2; similarity score 0.84 to Compound A

Structural and Functional Comparisons

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (Br, F) : Both Compounds A and E feature bromine and fluorine, but Compound A’s methyl group at position 2 enhances steric protection and lipophilicity compared to E’s unsubstituted position. This may improve metabolic stability in drug design .
  • Positional Isomerism : Compound B (2-Br, 6-F) differs in bromine placement, leading to distinct electronic profiles. The 8-Br in A likely facilitates cross-coupling reactions more efficiently than 2-Br in B .

Biological Activity: Antitubercular Activity: Compounds with bromine at position 6 (e.g., D) and fluorophenyl groups at position 2 (e.g., 6-Bromo-2-(4-fluorophenyl) derivatives) show potent antitubercular activity. Compound A’s 6-F and 2-Me substituents may offer a balance between activity and toxicity . Antitrypanosomal Potential: Nitroimidazo[1,2-a]pyridines (e.g., 8-Aryl-6-chloro-3-nitro derivatives) demonstrate antitrypanosomal activity. Compound A lacks a nitro group but may retain efficacy due to halogenated positions .

Synthetic Accessibility :

  • Compound A is synthesized via multi-step routes involving halogenation and methylation, similar to 8-Bromo-6-chloro-2-chloromethyl derivatives (e.g., ). The methyl group is introduced via nucleophilic substitution or alkylation, while fluorine is typically added via halogen exchange .
  • Carboxylate derivatives (e.g., Compound C) require esterification, which complicates synthesis compared to A’s straightforward methyl substitution .

Key Research Findings

  • Solubility and Bioavailability : The methyl group in Compound A improves lipophilicity (logP ~2.5 predicted) compared to carboxylate derivatives (e.g., Compound C, logP ~1.7), enhancing blood-brain barrier penetration for CNS targets .
  • Thermal Stability : Melting points for methyl-substituted derivatives (e.g., A) are typically higher (>150°C) than ethyl or carboxylate analogs due to tighter crystal packing .
  • Toxicity Profile : Fluorine at position 6 reduces hepatotoxicity risks compared to chlorine-containing analogs (e.g., 8-Bromo-6-chloro derivatives in ) .

Biological Activity

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a bromine atom at the 8-position and a fluorine atom at the 6-position, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C_8H_6BrF_N_3
  • Molecular Weight : 273.06 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been shown to inhibit various bacterial strains effectively.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Klebsiella oxytoca0.75 μg/mL
Streptococcus pyogenes0.25 μg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Notably, studies have demonstrated its effectiveness against various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)EffectivenessReference
MDA-MB-231 (Breast)5.0High
A549 (Lung)10.0Moderate
HCT116 (Colon)7.5High

The compound's selective cytotoxicity towards cancer cells compared to normal cells indicates its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors involved in disease processes.

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors that play critical roles in cell signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have reported the effectiveness of this compound in vivo:

  • Study on Antimicrobial Efficacy : A study conducted on mice infected with multidrug-resistant bacteria showed a significant reduction in bacterial load after treatment with the compound at doses of 10 mg/kg for two weeks.
  • Cancer Treatment Model : In a xenograft model using MDA-MB-231 cells, administration of this compound resulted in a tumor size reduction of over 70% compared to control groups after four weeks of treatment.

Q & A

Basic Research Questions

Q. What are conventional synthetic routes for 8-bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via condensation reactions. For example, reacting α-haloketones (e.g., ethyl bromopyruvate) with diaminopyridine derivatives (e.g., 5-bromo-2,3-diaminopyridine) in ethanol under reflux with NaHCO₃ as a base yields ~65% product . Key factors include solvent choice (ethanol for solubility), temperature (reflux for reactivity), and base (NaHCO₃ to neutralize HBr byproducts).
  • Characterization : Post-synthesis purification involves extraction (dichloromethane), drying (anhydrous Na₂SO₄), and recrystallization (hexane) .

Q. How is the purity of imidazo[1,2-a]pyridine derivatives validated in academic settings?

  • Analytical Techniques : Reverse-phase HPLC with C18 columns (CH₃CN:H₂O eluent) is standard for purity checks. Crystallographic refinement (e.g., SHELXL) confirms structural integrity, with H-atoms placed via riding models and amino groups refined isotropically .

Q. What preliminary biological assays are used to evaluate pharmacological potential?

  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) involve seeding cells in 96-well plates, treating with compounds for 48 hours, and measuring formazan absorbance at 570 nm. Cell inhibition (%) is calculated relative to controls .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of halogenated imidazo[1,2-a]pyridines?

  • Methodology : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine in Scheme 5 of ). Benefits include uniform heating, higher yields (~85%), and reduced side products .
  • Critical Analysis : Compare energy efficiency and scalability with conventional reflux methods .

Q. What structural features enhance CDK2 inhibition in 8-amino-6-bromo-imidazo[1,2-a]pyridine derivatives?

  • Structure-Activity Relationship (SAR) : Planar imidazo[1,2-a]pyridine cores and hydrogen-bond donors (e.g., -NH₂ at position 8) are critical. Pyramidal amino groups form N–H⋯N bonds, stabilizing interactions with CDK2 active sites .
  • Crystallographic Insights : SHELXT-refined structures reveal layered hydrogen-bond networks, which correlate with inhibitory potency .

Q. How do substituents at position 2 or 3 of the imidazo[1,2-a]pyridine core influence anticancer activity?

  • Case Study : Nitro (electron-withdrawing) groups at position 2 (e.g., compound 10a) show moderate activity, while tert-butylamine (electron-donating) at position 2 (compound 12b) enhances cytotoxicity (IC₅₀ = 11–13 µM in HepG2/MCF-7). Steric hindrance from para-substituents improves selectivity .
  • Mechanistic Insight : Electron-donating groups facilitate electrostatic interactions with cancer cell membranes, while nitro groups may induce apoptosis via ROS pathways .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Discrepancy : Conventional reflux yields 65% ( ), while microwave methods achieve 81–91% ( ).
  • Resolution : Optimize microwave parameters (power, time) and precursor ratios. Validate via reproducibility studies and kinetic analysis .

Q. How do polymorphic forms affect the physicochemical properties of imidazo[1,2-a]pyridines?

  • Example : Cyano-substituted derivatives exhibit polymorph-dependent luminescence (yellow, orange, red) due to excited-state intramolecular proton transfer (ESIPT). X-ray diffraction and DFT simulations link emission shifts to crystal packing and hydrogen-bonding patterns .

Methodological Resources

  • Crystallography : Use SHELXL for refinement, placing H-atoms via riding models (C–H = 0.95 Å) and refining amino groups isotropically .
  • Biological Assays : Follow MTT protocols with triplicate cultures, 48-hour incubation, and DMSO solubilization of formazan .

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